2-(2-Aminoethylamino)ethanol;2-(chloromethyl)oxirane
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Overview
Description
2-(2-Aminoethylamino)ethanol and 2-(chloromethyl)oxirane are two distinct chemical compoundsIt is commonly used in various chemical reactions due to its bifunctional nature, containing both amine and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-(2-Aminoethylamino)ethanol
Laboratory Synthesis: This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions.
Industrial Production: Industrially, it is produced by the reaction of ethylenediamine with ethylene oxide in large reactors, followed by purification processes to obtain the desired product.
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2-(Chloromethyl)oxirane
Laboratory Synthesis: Epichlorohydrin can be synthesized by the chlorination of allyl alcohol, followed by epoxidation.
Industrial Production: Industrially, epichlorohydrin is produced by the chlorination of propylene, followed by epoxidation using hypochlorous acid.
Chemical Reactions Analysis
Types of Reactions
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2-(2-Aminoethylamino)ethanol
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amine groups.
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2-(Chloromethyl)oxirane
Epoxide Ring Opening: The epoxide ring in epichlorohydrin can be opened by nucleophiles, leading to various substitution products.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Common Reagents and Conditions
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2-(2-Aminoethylamino)ethanol
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and hydroxides are used under basic conditions.
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2-(Chloromethyl)oxirane
Epoxide Ring Opening: Nucleophiles such as water, alcohols, and amines are used under acidic or basic conditions.
Polymerization: Catalysts like Lewis acids are used to initiate polymerization.
Major Products Formed
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2-(2-Aminoethylamino)ethanol
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted amines.
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2-(Chloromethyl)oxirane
Epoxide Ring Opening: Substituted alcohols and amines.
Polymerization: Epoxy resins.
Scientific Research Applications
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2-(2-Aminoethylamino)ethanol
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
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2-(Chloromethyl)oxirane
Chemistry: Used in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Used in the production of pharmaceutical intermediates.
Industry: Widely used in the production of epoxy resins and other polymers.
Mechanism of Action
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2-(2-Aminoethylamino)ethanol
Mechanism: Acts as a nucleophile in various chemical reactions due to the presence of amine groups.
Molecular Targets and Pathways: In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.
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2-(Chloromethyl)oxirane
Mechanism: The epoxide ring in epichlorohydrin is highly reactive and can undergo ring-opening reactions with nucleophiles.
Molecular Targets and Pathways: In biological systems, it can react with nucleophilic sites in proteins and DNA, leading to potential toxic effects.
Comparison with Similar Compounds
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2-(2-Aminoethylamino)ethanol
Similar Compounds: Ethylenediamine, monoethanolamine, diethanolamine.
Uniqueness: The presence of both amine and hydroxyl groups makes it a versatile compound in various chemical reactions.
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2-(Chloromethyl)oxirane
Similar Compounds: Propylene oxide, ethylene oxide.
Properties
CAS No. |
68334-74-7 |
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Molecular Formula |
C7H17ClN2O2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethanol;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C4H12N2O.C3H5ClO/c5-1-2-6-3-4-7;4-1-3-2-5-3/h6-7H,1-5H2;3H,1-2H2 |
InChI Key |
CSWQYPXSFBLQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCl.C(CNCCO)N |
Related CAS |
68334-74-7 |
Origin of Product |
United States |
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